molecular formula C11H20ClNO2 B6181827 1-{7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanamine hydrochloride CAS No. 2613382-24-2

1-{7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanamine hydrochloride

Cat. No.: B6181827
CAS No.: 2613382-24-2
M. Wt: 233.7
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Description

1-{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanamine hydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the methanamine group. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

1-{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.

    Biology: It may be used in the development of new biochemical probes or as a potential therapeutic agent.

    Medicine: Research into its pharmacological properties could lead to the discovery of new drugs or treatments.

    Industry: The compound’s properties may be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 1-{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanamine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    1,7-dioxadispiro[4.0.4.0]decane: A structurally related compound with different functional groups.

  • 2,2-difluoro-7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl trifluoroborate : Another spirocyclic compound with fluorine atoms and a borate group.

Uniqueness

1-{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanamine hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Properties

CAS No.

2613382-24-2

Molecular Formula

C11H20ClNO2

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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